Cas no 16625-34-6 ((1R,2R,3R,8S,12S,13S,16R,18S)-12-Hydroxy-16-methyl-17-azapentacyclo[10.7.1.02,11.03,8.013,18]icos-10-en-9-one)
![(1R,2R,3R,8S,12S,13S,16R,18S)-12-Hydroxy-16-methyl-17-azapentacyclo[10.7.1.02,11.03,8.013,18]icos-10-en-9-one structure](https://de.kuujia.com/scimg/cas/16625-34-6x500.png)
16625-34-6 structure
Produktname:(1R,2R,3R,8S,12S,13S,16R,18S)-12-Hydroxy-16-methyl-17-azapentacyclo[10.7.1.02,11.03,8.013,18]icos-10-en-9-one
CAS-Nr.:16625-34-6
MF:C20H29NO2
MW:315.449765920639
CID:200351
(1R,2R,3R,8S,12S,13S,16R,18S)-12-Hydroxy-16-methyl-17-azapentacyclo[10.7.1.02,11.03,8.013,18]icos-10-en-9-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3,4α-[(4aβ,8aβ)-2α-Methyl-5-hydroxydecahydroquinoline-5α,7α-diyl]-1,4,4aα,5,6,7,8,8aβ-octahydronaphthalene-1-one
- 7,13-Methano-5H-naphtho[2',1':4,5]cyclohepta[1,2-b]pyridin-5-one,1,2,3,4,4a,7,7a,8,9,10,11,11a,12,13,13a,13b-hexadecahydro-7-
- 7,13-Methano-5H-naphtho[2',1':4,5]cyclohepta[1,2-b]pyridin-5-one,1,2,3,4,4a,7,7a,8,9,10,11,11a,12,13,13a,13b-hexadecahydro-7-hydroxy-10-methyl-,(4aR,7R,7aR,10S,11aR,13S,13aS,13bS)-
- (-)-Galbulimima alkaloid 13
- (-)-GB 13
- 1-Demethylhimbadine
- Alkaloid GB 13
- Himbadine,1-demethyl- (8CI)
- Alkaloid GB-13
- (4aS)-1,2,3,4,4a,7,7aα,8,9,10,11,11aα,12,13,13aβ,13bα-Hexadecahydro-7-hydroxy-10β-methyl-7α,13α-methano-5H-naphtho[2',1':4,5]cyclohepta[1,2-b]pyridin-5-one
- (1R,2R,3R,8S,12S,13S,16R,18S)-12-Hydroxy-16-methyl-17-azapentacyclo[10.7.1.02,11.03,8.013,18]icos-10
- (1R,2R,3R,8S,12S,13S,16R,18S)-12-Hydroxy-16-methyl-17-azapentacyclo[10.7.1.02,11.03,8.013,18]icos-10-en-9-one
-
- Inchi: 1S/C20H29NO2/c1-11-6-7-15-17(21-11)8-12-10-20(15,23)16-9-18(22)13-4-2-3-5-14(13)19(12)16/h9,11-15,17,19,21,23H,2-8,10H2,1H3/t11-,12-,13+,14+,15+,17+,19-,20+/m1/s1
- InChI-Schlüssel: XDNWMBOYOPJFHT-YKKMPQFKSA-N
- Lächelt: O[C@]12C3=CC([C@H]4CCCC[C@@H]4[C@H]3[C@H](C[C@H]3[C@@H]1CC[C@@H](C)N3)C2)=O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 0
- Komplexität: 570
- Topologische Polaroberfläche: 49.3
(1R,2R,3R,8S,12S,13S,16R,18S)-12-Hydroxy-16-methyl-17-azapentacyclo[10.7.1.02,11.03,8.013,18]icos-10-en-9-one Verwandte Literatur
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322
16625-34-6 ((1R,2R,3R,8S,12S,13S,16R,18S)-12-Hydroxy-16-methyl-17-azapentacyclo[10.7.1.02,11.03,8.013,18]icos-10-en-9-one) Verwandte Produkte
- 1519315-79-7(Morpholine, 3-(4-methyl-4H-1,2,4-triazol-3-yl)-)
- 840490-79-1(3-Pyridazinecarboxamide, 6-chloro-N-(cyclopropylmethyl)-)
- 2167752-69-2(5-oxa-8,11-diazadispiro2.2.4^{6}.2^{3}dodecane)
- 1353986-47-6(2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide)
- 1353983-25-1(N-cyclopropyl-1,2-benzothiazol-3-amine)
- 1804476-36-5(4-(Difluoromethyl)-5-fluoro-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 1152899-00-7(2-(4-Amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone)
- 1261605-22-4(3-(4'-Chloro-3'-(difluoromethyl)phenyl)propionic acid)
- 536714-28-0(3-(4-chlorophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one)
- 4064-86-2(1,3-Dioxane, 5-nitro-)
Empfohlene Lieferanten
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Mitglied
CN Lieferant
Großmenge
